GPR120-IN-1

描述

氯化羟丁宁是一种合成的叔胺抗胆碱能药物,主要用于治疗膀胱过度活动症。 它通过抑制乙酰胆碱对平滑肌的毒蕈碱作用来起作用,从而使膀胱松弛,并防止排尿的冲动 。 由于其经过充分研究的副作用特征、广泛的适用性和长期持续的疗效,该化合物被广泛认为是治疗膀胱过度活动的的一线疗法 。

准备方法

合成路线和反应条件

氯化羟丁宁的合成涉及多个步骤,从制备(S)-2-环己基-2-羟基-2-苯基乙酸开始,这是一个关键中间体 。 然后在特定的反应条件下,将该中间体与4-(二乙氨基)-2-丁炔基氯化物酯化,得到氯化羟丁宁 。 该反应通常需要无水条件和合适的溶剂,例如二氯甲烷 。

工业生产方法

氯化羟丁宁的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和先进的纯化技术,以确保最终产品符合药物标准 。 生产过程针对高产率和最小环境影响进行了优化 。

化学反应分析

反应类型

氯化羟丁宁会发生几种类型的化学反应,包括:

氧化: 这种反应会导致形成N-氧化物衍生物。

还原: 还原反应可以将氯化羟丁宁转化为相应的胺。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。

主要产品

氧化: N-氧化物衍生物。

还原: 相应的胺。

科学研究应用

Therapeutic Applications

1. Metabolic Disorders

GPR120-IN-1 has shown promise in treating metabolic diseases such as obesity and type 2 diabetes. Studies indicate that selective GPR120 agonists can improve glucose tolerance and enhance insulin sensitivity in animal models. For instance, compound this compound demonstrated significant anti-hyperglycemic effects in diet-induced obese mice, suggesting its potential as a therapeutic agent for managing blood glucose levels .

2. Bone Metabolism

Recent research highlights the role of GPR120 in bone metabolism. This compound can modulate the differentiation of bone marrow mesenchymal stem cells (BMMSCs) into osteoblasts or adipocytes depending on the ligand concentration. This dual functionality suggests that GPR120 agonists could be developed to treat conditions like osteoporosis by promoting bone formation while inhibiting fat accumulation in the marrow .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory signaling pathways in macrophages, which could be beneficial in treating obesity-related inflammation. The activation of GPR120 by compounds like this compound leads to reduced expression of inflammatory markers, thus potentially alleviating chronic inflammation associated with metabolic syndrome .

Case Study 1: Metabolic Effects

In a study involving diet-induced obese mice treated with this compound, researchers observed significant improvements in glucose tolerance and insulin sensitivity without hypoglycemic side effects at higher doses (100 mg/kg). The compound was found to interact effectively with the active site of GPR120, indicating its potential as a lead compound for further development .

Case Study 2: Bone Health

Another investigation focused on the impact of this compound on bone health. The study revealed that administering the agonist into the bone marrow cavity reversed bone loss in an animal model. This finding underscores the potential of targeting GPR120 for developing treatments aimed at preventing osteoporosis .

Comparative Data Table

作用机制

相似化合物的比较

类似化合物

托特罗定: 另一种用于治疗膀胱过度活动的抗胆碱能药物。

达非那辛: 与氯化羟丁宁类似,选择性地靶向M3受体。

索利那辛: 也用于治疗膀胱过度活动症,但具有不同的副作用特征.

独特性

氯化羟丁宁以其经过充分研究的副作用特征和广泛的适用性而独树一帜。 由于其在长期使用中的疗效和安全性,它通常比其他抗胆碱能药物更受欢迎 。

生物活性

GPR120-IN-1 is a compound that targets the G protein-coupled receptor GPR120 (also known as FFAR4), which is primarily responsive to long-chain polyunsaturated fatty acids, particularly omega-3 fatty acids. This receptor plays a critical role in various biological processes, including inflammation, metabolic regulation, and insulin sensitivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic disorders, and potential therapeutic applications.

This compound operates through several key pathways:

- G Protein Coupling : GPR120 is coupled to the Gαq/11 family of proteins, which activates phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent activation of downstream signaling pathways such as mitogen-activated protein kinases (MAPK) .

- Incretin Secretion : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells in the intestines. GLP-1 is crucial for insulin secretion and glucose homeostasis .

- Anti-inflammatory Effects : GPR120 activation has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages. This is particularly relevant in conditions such as obesity and type 2 diabetes mellitus (T2DM) .

1. Metabolic Regulation

This compound has been associated with various metabolic benefits:

- Insulin Sensitivity : Studies indicate that GPR120 activation enhances insulin sensitivity in adipose tissue and reduces insulin resistance, which is crucial for managing T2DM .

- Lipid Metabolism : The receptor plays a role in regulating lipid metabolism by promoting adipogenesis and maintaining a balance between adipose and liver tissues .

2. Anti-Cancer Properties

Recent research suggests that GPR120 may have potential anti-cancer effects, particularly in prostate cancer:

- Tumor Growth Inhibition : In animal models, dietary omega-3 fatty acids have been shown to reduce tumor growth in GPR120-expressing tissues. In contrast, this effect was absent in GPR120 knockout models, indicating the receptor's essential role in mediating these effects .

Case Study 1: Prostate Cancer

In a study involving mice with MycCap prostate cancer allografts, it was found that dietary omega-3 fatty acids significantly decreased tumor volume in wild-type mice but had no effect in GPR120 knockout mice. The results suggest that host GPR120 is pivotal for the anti-cancer effects of omega-3 fatty acids .

Case Study 2: Obesity and Insulin Resistance

A study examined the effects of GPR120 agonists on glucose tolerance in diet-induced obese mice. The administration of this compound led to improved glucose tolerance and enhanced insulin sensitivity compared to controls, underscoring its potential as a therapeutic agent for metabolic disorders .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

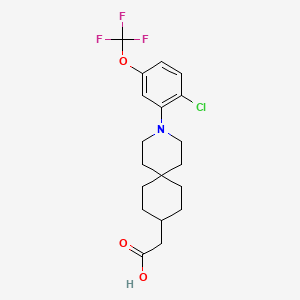

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPELCYCESAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of GPR120 activation in the context of metabolic disorders?

A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []

Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?

A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []

Q3: How do variations in the structure of GPR120 agonists impact their activity?

A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.

Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?

A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。